molecular formula C17H26N2O2 B5046270 N-(1-methylpiperidin-4-yl)-4-(2-methylpropoxy)benzamide

N-(1-methylpiperidin-4-yl)-4-(2-methylpropoxy)benzamide

Cat. No.: B5046270
M. Wt: 290.4 g/mol
InChI Key: XIAYPWUZLKGIQV-UHFFFAOYSA-N
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Description

N-(1-methylpiperidin-4-yl)-4-(2-methylpropoxy)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a benzamide group, and an isopropoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methylpiperidin-4-yl)-4-(2-methylpropoxy)benzamide typically involves multiple steps, starting with the preparation of the piperidine ring and the benzamide group. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Attachment of the Benzamide Group: The benzamide group is introduced through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of the Isopropoxy Group: The isopropoxy group is typically introduced through an etherification reaction, using reagents like isopropyl bromide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1-methylpiperidin-4-yl)-4-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzamide or piperidine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides, amines, or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or piperidines.

Scientific Research Applications

N-(1-methylpiperidin-4-yl)-4-(2-methylpropoxy)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for specific receptors or enzymes.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-methylpiperidin-4-yl)-4-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(1-methylpiperidin-4-yl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of an isopropoxy group.

    N-(1-methylpiperidin-4-yl)-4-ethoxybenzamide: Similar structure but with an ethoxy group instead of an isopropoxy group.

    N-(1-methylpiperidin-4-yl)-4-butoxybenzamide: Similar structure but with a butoxy group instead of an isopropoxy group.

Uniqueness

N-(1-methylpiperidin-4-yl)-4-(2-methylpropoxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isopropoxy group, in particular, can influence the compound’s solubility, reactivity, and interaction with molecular targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(1-methylpiperidin-4-yl)-4-(2-methylpropoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-13(2)12-21-16-6-4-14(5-7-16)17(20)18-15-8-10-19(3)11-9-15/h4-7,13,15H,8-12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIAYPWUZLKGIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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